2-[(5-Methylhexan-2-yl)amino]propane-1,3-diol
Description
2-[(5-Methylhexan-2-yl)amino]propane-1,3-diol is a secondary amine derivative of propane-1,3-diol. Its structure features a branched aliphatic chain (5-methylhexan-2-yl) attached to the amino group at the 2-position of the propane-1,3-diol backbone. This compound is listed as a high-purity secondary amine by CymitQuimica, though commercial availability is currently discontinued .
Properties
Molecular Formula |
C10H23NO2 |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
2-(5-methylhexan-2-ylamino)propane-1,3-diol |
InChI |
InChI=1S/C10H23NO2/c1-8(2)4-5-9(3)11-10(6-12)7-13/h8-13H,4-7H2,1-3H3 |
InChI Key |
MPMLBUPSEULTFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(C)NC(CO)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Methylhexan-2-yl)amino]propane-1,3-diol typically involves the reaction of 5-methylhexan-2-amine with propane-1,3-diol under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with optimization of reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-[(5-Methylhexan-2-yl)amino]propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and alcohols.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions include various substituted amines, alcohols, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Based on the search results, here's what is known about 2-[(5-Methylhexan-2-yl)amino]propane-1,3-diol:
General Information:
- Name: this compound .
- CAS Number: Information found uses CAS No. 1485249-81-7 and 1557321-75-1 .
- Molecular Weight: 189.2989959716797 and 175.27
- Molecular Formula: C9H21NO2
- Purity: 95%
Chemical Properties:
- **InChI Key:**MPMLBUPSEULTFC-UHFFFAOYNA-N
- It is worth noting that the original query asked not to create abbreviations or acronyms for chemical names and logos; as such, InChI keys were not abbreviated in this document.
Availability:
- The product with CAS No. 1485249-81-7 is discontinued . Inquiries about similar products can be made through the provided contact information .
Related Compounds and Applications:
- The search results mention "2-amino-1,3-propane diol compounds" and processes for their preparation, potentially indicating a related area of research or application . These compounds may be relevant as precursors or analogs to the target compound.
- Other similar compounds include:
- A document discusses the uses of Teflon finishes for various applications, such as conveyor chutes, molding dies, and packaging equipment . While not directly related to the target compound, it demonstrates the use of fluorocarbon coatings in industrial applications .
- One search result refers to the "synthesis of" a related compound . This suggests a potential application in chemical synthesis, possibly as an intermediate or reagent .
Mechanism of Action
The mechanism of action of 2-[(5-Methylhexan-2-yl)amino]propane-1,3-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related propane-1,3-diol derivatives, highlighting key differences in substituents, synthesis, properties, and applications:
Key Comparative Insights:
Structural Diversity :
- Amine Type : The target compound’s secondary amine contrasts with TRIS (primary) and BisTris (tertiary), affecting reactivity and solubility.
- Substituent Hydrophobicity : The 5-methylhexan-2-yl chain imparts greater hydrophobicity compared to hydrophilic TRIS or aryl-substituted analogs.
Synthetic Pathways :
- Natural derivatives (e.g., 2-(4-hydroxyphenyl)propane-1,3-diol) are often isolated via chromatography , while synthetic analogs like Zn-10 involve Schiff base formation .
Functional Properties: Solubility: TRIS and BisTris are highly water-soluble due to polar substituents, whereas aryl-substituted derivatives require organic solvents.
Biological Activity
The compound 2-[(5-Methylhexan-2-yl)amino]propane-1,3-diol is a derivative of propane-1,3-diol that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, pharmacokinetics, and molecular interactions.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its antimicrobial properties, cytotoxicity, and potential as a therapeutic agent.
Antimicrobial Activity
Recent studies have demonstrated that derivatives similar to this compound exhibit significant antimicrobial effects against various pathogens. For instance:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Pseudomonas aeruginosa | 0.21 µM |
| Escherichia coli | 0.21 µM |
| Micrococcus luteus | Variable |
| Candida species | Variable |
These findings suggest that the compound could serve as a basis for developing new antimicrobial agents .
Cytotoxicity Studies
In vitro cytotoxicity assays using human cell lines have shown that certain derivatives of the compound exhibit selective toxicity towards cancerous cells while sparing normal cells. For example:
| Cell Line | IC₅₀ (µM) |
|---|---|
| HaCat (human keratinocyte) | >100 |
| Balb/c 3T3 (mouse fibroblast) | >100 |
These results indicate a favorable safety profile for potential therapeutic applications .
The mechanism through which this compound exerts its biological effects involves interactions with key bacterial enzymes. Molecular docking studies have revealed strong binding affinities to:
- DNA gyrase
- MurD
These interactions are facilitated by hydrogen bonds and hydrophobic interactions, which are crucial for inhibiting bacterial growth .
Case Studies
Several case studies have highlighted the efficacy of related compounds in clinical settings:
- Study on Antimicrobial Efficacy : A study evaluated the effectiveness of thiazolopyridine derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds structurally similar to this compound displayed significant antibacterial activity comparable to standard antibiotics like ciprofloxacin .
- Cytotoxicity Assessment : Another study assessed the cytotoxic effects of various derivatives on cancer cell lines. The results indicated selective toxicity towards cancer cells with minimal effects on normal cells, suggesting a potential therapeutic use in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
